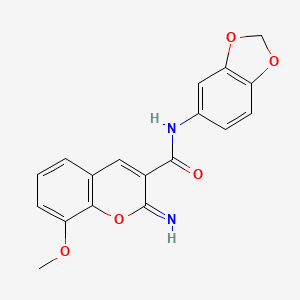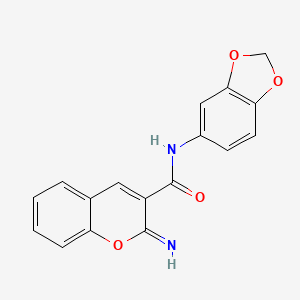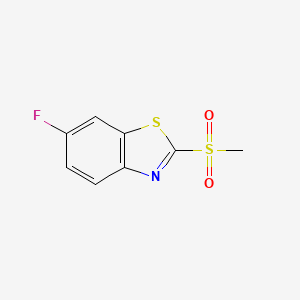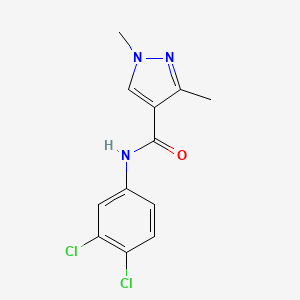![molecular formula C13H11N3O2S B6508307 N-[(furan-2-yl)methyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1238383-62-4](/img/structure/B6508307.png)
N-[(furan-2-yl)methyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(furan-2-yl)methyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide, also known as FMTPC, is an organic compound composed of a five-membered ring system with a pyrazole ring and a carboxamide group. It is a heterocyclic compound, which is a type of compound that contains at least two different elements as part of its ring structure. FMTPC has been studied for its potential applications in scientific research, as well as for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of N-[(furan-2-yl)methyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in drug metabolism. Additionally, it is believed to act as an agonist of certain receptors, such as the G protein-coupled receptor GPR55, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties, as well as to have the potential to reduce the risk of certain diseases, such as cancer and cardiovascular disease. Additionally, it has been found to have the potential to reduce the risk of certain neurological disorders, such as Parkinson’s and Alzheimer’s disease.
実験室実験の利点と制限
N-[(furan-2-yl)methyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, as it can be synthesized from furan, thiophene, and pyrazole-3-carboxylic acid. Additionally, it is relatively stable, which makes it suitable for use in experiments. However, it is not soluble in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for the study of N-[(furan-2-yl)methyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. One potential direction is to further study its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in drug design and materials science. Additionally, further research could be done to explore its potential therapeutic applications, such as its potential to reduce the risk of certain diseases. Finally, further research could be done to explore its potential side effects, as well as its potential interactions with other drugs.
合成法
N-[(furan-2-yl)methyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide can be synthesized from furan, thiophene, and pyrazole-3-carboxylic acid by a condensation reaction. The reaction involves the condensation of furan and thiophene to form the pyrazole ring, followed by the addition of the carboxylic acid to the ring to form the carboxamide group. The reaction is usually carried out in an aqueous solution at a temperature of around 100°C.
科学的研究の応用
N-[(furan-2-yl)methyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide has been studied for its potential applications in scientific research. It has been used as a model compound for studying the structure and reactivity of other pyrazole derivatives. It has also been studied for its potential applications in drug design, as it can be used to study the structure-activity relationships of drugs. Additionally, it has been studied for its potential applications in materials science, as it can be used to study the structure and reactivity of materials.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c17-13(14-8-9-3-1-5-18-9)11-7-10(15-16-11)12-4-2-6-19-12/h1-7H,8H2,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMKPLFDIPKLPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=NNC(=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-methylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B6508225.png)
![3-{[(2-methylphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B6508237.png)


![2-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6508254.png)

![2-(propan-2-ylsulfanyl)-3-[4-(trifluoromethoxy)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6508260.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-3-{[4-(dimethylamino)phenyl]amino}-1,4-dihydronaphthalene-1,4-dione](/img/structure/B6508274.png)

![8-(2-fluorophenyl)-1,7-dimethyl-3-pentyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6508284.png)
![2-(4-methylphenyl)-3-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B6508293.png)

![2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B6508301.png)
![2-(3-chloro-1-benzothiophen-2-yl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B6508304.png)